(4-Benzylpiperazin-1-yl)[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperazin-1-yl)[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]methanone is a complex organic compound with a unique structure that combines a piperazine ring, a quinoline moiety, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with benzylpiperazine under basic conditions.
Final Coupling Step: The final step involves coupling the substituted quinoline with the benzylpiperazine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperazin-1-yl)[7-chloro-2-(4-methylphenyl)-8-methylquinolin-4-yl]methanone: Similar structure but with a different substituent on the phenyl ring.
(4-Benzylpiperazin-1-yl)[7-chloro-2-(4-isopropylphenyl)-8-methylquinolin-4-yl]methanone: Similar structure with an isopropyl group instead of an ethyl group.
Uniqueness
(4-Benzylpiperazin-1-yl)[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]methanone is unique due to its specific combination of functional groups and substituents, which confer distinct electronic and steric properties. These unique features make it a valuable compound for targeted research and applications in various scientific fields.
Properties
CAS No. |
669728-61-4 |
---|---|
Molecular Formula |
C30H30ClN3O |
Molecular Weight |
484.0 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]methanone |
InChI |
InChI=1S/C30H30ClN3O/c1-3-22-9-11-24(12-10-22)28-19-26(25-13-14-27(31)21(2)29(25)32-28)30(35)34-17-15-33(16-18-34)20-23-7-5-4-6-8-23/h4-14,19H,3,15-18,20H2,1-2H3 |
InChI Key |
PMOPVMOPDSWQJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.